Cas no 1871083-50-9 ((3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone)

(3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone 化学的及び物理的性質
名前と識別子
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- (3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone
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- インチ: 1S/C12H14BrNOS/c1-9-6-10(8-11(13)7-9)12(15)14-2-4-16-5-3-14/h6-8H,2-5H2,1H3
- InChIKey: ZMBDHPMCCKPPET-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(N2CCSCC2)=O)C=C(Br)C=C1C
(3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR023T5U-1g |
(3-Bromo-5-methylphenyl)(thiomorpholino)methanone |
1871083-50-9 | 95% | 1g |
$800.00 | 2025-02-13 | |
Aaron | AR023T5U-250mg |
(3-Bromo-5-methylphenyl)(thiomorpholino)methanone |
1871083-50-9 | 95% | 250mg |
$500.00 | 2025-02-13 |
(3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
(3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanoneに関する追加情報
Introduction to (3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone (CAS No. 1871083-50-9)
The compound (3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone (CAS No. 1871083-50-9) is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiomorpholine derivatives, which have garnered considerable attention in recent years due to their diverse biological activities and structural versatility. The thiomorpholine ring serves as a key structural element, contributing to the compound's stability and reactivity. The presence of the bromo and methyl substituents on the phenyl group further enhances its chemical properties, making it a valuable compound for research and development.
Recent studies have highlighted the importance of thiomorpholine derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. The 4-thiomorpholinylmethanone moiety has been shown to exhibit potent inhibitory effects on various enzymes associated with inflammatory pathways, making it a promising candidate for therapeutic interventions. Additionally, the bromo group attached to the phenyl ring introduces electron-withdrawing effects, which can modulate the compound's reactivity and bioavailability.
The synthesis of (3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone involves a multi-step process that combines advanced organic chemistry techniques. The reaction sequence typically includes nucleophilic substitution, condensation, and oxidation steps, ensuring the precise formation of the thiomorpholine ring and its subsequent functionalization. Researchers have optimized these steps to achieve high yields and purity levels, which are critical for downstream applications.
One of the most intriguing aspects of this compound is its ability to interact with biological systems in a highly specific manner. Studies conducted using computational modeling have revealed that the thiomorpholine ring can form stable interactions with target proteins, such as kinases and proteases. This property underscores its potential as a lead compound in drug design. Furthermore, the methyl group on the phenyl ring contributes to lipophilicity, enhancing the compound's ability to cross cellular membranes and reach intracellular targets.
Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the physical and chemical properties of this compound. High-resolution mass spectrometry has confirmed its molecular formula (C12H14BrNOS) and molecular weight (299.2 g/mol). Nuclear magnetic resonance (NMR) spectroscopy has provided detailed information about its structural arrangement, confirming the positions of substituents on both the phenyl and thiomorpholine rings.
In terms of applications, (3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone has shown promise in several areas. Its ability to inhibit key enzymes involved in neurodegenerative diseases has positioned it as a potential candidate for Alzheimer's disease research. Additionally, its antioxidant properties make it a valuable component in cosmetic formulations aimed at combating oxidative stress and skin aging.
The development of novel synthetic routes for this compound continues to be an active area of research. Scientists are exploring greener chemistry approaches that minimize waste and reduce environmental impact while maintaining high efficiency. These efforts are expected to further enhance the accessibility and scalability of this compound for large-scale production.
In conclusion, (3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone (CAS No. 1871083-50-9) represents a significant advancement in organic chemistry with wide-ranging implications for drug discovery and material science. Its unique structure, coupled with its versatile chemical properties, positions it as a valuable tool for researchers across multiple disciplines.
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